Home > Products > Screening Compounds P81977 > N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide -

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

Catalog Number: EVT-4257705
CAS Number:
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. [] Compound 4, specifically 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, displayed significant anticancer activity with notable IC50 values. []

Relevance: While structurally distinct from N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, these derivatives share a common 1,3,4-thiadiazole ring system. [] The exploration of various substituents on the thiadiazole ring, as seen in these derivatives, highlights the potential for modifications at this position to influence biological activity. Understanding the structure-activity relationships within this class of compounds can provide valuable insights for designing and optimizing novel compounds, including analogs of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, with enhanced anticancer properties.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: These compounds, incorporating a benzamide group, were synthesized and evaluated for their antifungal activities. []

Relevance: This class of compounds shares the core 1,3,4-thiadiazole ring and the benzamide moiety with N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide. [] The presence of the nitro group on the benzamide ring, similar to the target compound, suggests its potential role in influencing antifungal activity. This structural similarity makes them relevant for comparison and understanding the impact of different substituents on biological activity.

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

Compound Description: This series of compounds was designed as potential ketol-acid reductoisomerase (KARI) inhibitors. The study focused on understanding the structure-activity relationship by evaluating the impact of various substituents on the thiadiazole ring. [, ]

Relevance: These compounds, like N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, feature a substituted 1,3,4-thiadiazole ring as a central structural motif. [, ] The variations in substituents attached to the thiadiazole ring offer valuable insights into structure-activity relationships. Specifically, the study observed that longer alkyl chains and substitutions at the 4-position of the benzene ring within the thiourea moiety generally lead to higher KARI inhibitory activity. [, ] This information can be insightful when considering modifications to the butyl chain or the benzamide moiety of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide for modulating its biological properties.

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: These derivatives, incorporating halogen atoms and a trifluoromethyl group, were synthesized and assessed for their in vitro anticancer activity against PC3 (Prostate cancer), HT-29 (Colon cancer), and SKNMC (Neuroblastoma) cell lines. [] The results indicated promising anticancer activity for these compounds, with some showing greater potency than the reference drug doxorubicin. []

Relevance: The compounds share the 1,3,4-thiadiazole core and benzamide moiety with N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide. [] The presence of halogens in these derivatives, a common structural modification in medicinal chemistry, offers valuable insights into their potential influence on the biological activity of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide. The trifluoromethyl group, often introduced to modulate lipophilicity and metabolic stability, presents another structural variation that could be investigated in the context of the target compound's development. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines. [] Notably, compound 3g, bearing a methoxy substituent, exhibited the most potent activity against the MDA breast cell line. []

Relevance: While structurally distinct, this group of compounds shares the 1,3,4-thiadiazole core and the presence of a trifluoromethylphenyl group with N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide. [] Investigating the impact of incorporating a benzylthio group, as seen in these derivatives, could be worthwhile in the context of modifying N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide to modulate its biological properties further.

Properties

Product Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

InChI

InChI=1S/C14H16N4O3S/c1-3-4-5-12-16-17-14(22-12)15-13(19)10-6-7-11(18(20)21)9(2)8-10/h6-8H,3-5H2,1-2H3,(H,15,17,19)

InChI Key

FZKAVFLJLVWORL-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.